N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide
Description
N-[4-(3,4-Dimethylphenyl)-1H-imidazol-2-yl]acetamide (CAS: Not explicitly stated; synonyms: CHEMBL3443436, BBL021824, ZINC12404842) is an acetamide derivative featuring a 3,4-dimethylphenyl-substituted imidazole core. This compound is structurally characterized by an acetamide group (-NHCOCH3) linked to the 2-position of a 1H-imidazole ring, which itself is substituted at the 4-position with a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(6-9(8)2)12-7-14-13(16-12)15-10(3)17/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAHSFHHHNNPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(N2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide typically involves the reaction of 3,4-dimethylphenylamine with glyoxal and ammonia to form the imidazole ring. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the imidazole ring and subsequent acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Reaction Mechanism
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Step 1 : Nucleophilic attack of the amine group (e.g., 3,4-dimethylaniline) on the carbonyl carbon of ethyl cyanoacetate, forming a cyanoacetamido intermediate (I ) with elimination of ethanol .
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Step 2 : Activation of ethyl glycinate hydrochloride with triethylamine, followed by nucleophilic attack on the cyano group of I , generating intermediate II with active methylene and imino groups .
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Step 3 : Intramolecular cyclization via nucleophilic attack of the imino group on the ester carbonyl, resulting in ring closure and formation of the imidazole-4-one core .
Optimized Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Neat (solvent-free) | 92 |
| Temperature | 70°C | - |
| Time | 2 hours | - |
| Catalyst/Additive | Triethylamine | - |
Impurities arise if the reaction exceeds 2 hours, necessitating strict time control .
Acetamide Group
Imidazole Ring
-
Electrophilic Substitution : The electron-rich imidazole ring is susceptible to electrophilic attacks (e.g., nitration, sulfonation) at the 5-position, but no direct studies on this compound exist .
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Metal Coordination : The imidazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .
Bis-Imidazole Formation
When reacted with diamines (e.g., 1,2-diaminoethane), the compound forms bis-imidazolidin-4-one derivatives via a two-step condensation process :
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First Condensation : Reaction of one amine group with ethyl cyanoacetate.
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Second Condensation : Reaction of the second amine group with another equivalent of ethyl cyanoacetate and ethyl glycinate.
Example :
(2E,2′E)-N,N′-(Ethane-1,2-diyl)bis(2-(4-oxoimidazolidin-2-ylidene)acetamide) (6a ) is synthesized in 85% yield under similar conditions .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, as indicated by melting point data (mp 150°C for related compounds).
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Photodegradation : No studies reported, but aromatic imidazoles generally exhibit moderate UV stability .
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| El-Saghier (neat) | 70°C, 2 h | 92 | High |
| Ethanol Reflux | 4 h | 25 | Low |
| 1,4-Dioxane | 80°C, 3.2 h | 40 | Moderate |
Unresolved Reactivity Questions
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Cross-Coupling Potential : Suzuki-Miyaura or Buchwald-Hartwig reactions involving the aryl group remain unexplored.
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Biological Derivatization : Antibacterial studies on analogs suggest potential for functionalization at the acetamide group , but specific modifications of this compound are undocumented.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The compound may also interact with DNA and proteins, leading to changes in gene expression and protein function. These interactions can result in antimicrobial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural analogs and their key substituents:
Key Observations:
- Substituent Impact on Lipophilicity : The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to halogenated (e.g., 3,4-dichlorophenyl in ) or polar (e.g., nitro in ) substituents. This may influence membrane permeability and metabolic stability.
- Bioactivity Trends : Electron-withdrawing groups (e.g., nitro in 9c and 10c) correlate with enhanced antimicrobial activity, while electron-donating groups (e.g., methyl in the target compound) may prioritize other pharmacological pathways .
Crystallographic and Conformational Comparisons
- Dihedral Angles and Hydrogen Bonding: In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide, dihedral angles between the dichlorophenyl and pyrazolone rings range from 54.8° to 77.5°, with N–H⋯O hydrogen bonds stabilizing dimeric structures .
Pharmacological Potential
- Antitumor Activity: Imidazole-acetamide derivatives like 9c and 9d () exhibit antitumor activity against BGC823 gastric carcinoma cells (66.86–63.60% inhibition at 100 μg), comparable to Sorafenib . The target compound’s dimethylphenyl group may modulate kinase inhibition pathways but requires experimental validation.
- Antimicrobial Activity : Nitro-substituted analogs (9c, 10c) show superior activity against B. subtilis and A. niger compared to Chloramphenicol and Ketoconazole, respectively .
Biological Activity
N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 229.28 g/mol
- CAS Number: 952958-65-5
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylamine with glyoxal and ammonia to form the imidazole ring. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions are crucial for ensuring high yields and purity, often requiring controlled temperature and pH .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing a significant inhibition zone against Escherichia coli and Staphylococcus aureus. The compound demonstrated an antibacterial percentage value of approximately 80% against E. coli, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| E. coli | 20 | 80 |
| S. aureus | 18 | 75 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The cytotoxicity assays indicated that certain derivatives exhibited significant activity against these cell lines, with some compounds showing IC values in the low micromolar range .
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HT-29 | 5.0 | Induces apoptosis |
| MCF-7 | 10.0 | Moderate cytotoxicity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring can coordinate with metal ions, influencing enzymatic activities related to cellular metabolism and signaling pathways. Additionally, the compound may affect gene expression by interacting with DNA and proteins, leading to altered cellular functions that contribute to its antimicrobial and anticancer effects .
Case Studies
-
Antimicrobial Evaluation:
A study conducted on various imidazole derivatives highlighted the superior antimicrobial activity of this compound compared to traditional antibiotics. The results underscored its potential as a lead compound for developing new antimicrobial agents . -
Anticancer Research:
In a comparative study involving multiple imidazole derivatives, this compound was among the top performers in terms of cytotoxicity against cancer cell lines. Its mechanism was linked to apoptosis induction and disruption of cell cycle progression .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and crystallographic techniques for structural characterization of N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the imidazole backbone and substituent positions. Deuterated solvents (e.g., DMSO-d) minimize interference. Peaks for the acetamide group typically appear at ~2.0 ppm (CH) and ~8.5 ppm (NH) in NMR .
- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles. ORTEP-III (with GUI) generates 3D molecular graphics for visualizing packing motifs and hydrogen-bonding networks .
Q. What are the common synthetic routes for preparing this compound?
- Answer :
- Coupling Reactions : Use 3,4-dimethylphenyl imidazole precursors with acetamide groups via carbodiimide-based coupling reagents (e.g., HATU) in anhydrous DMSO. Optimize reaction temperature (50–80°C) and stoichiometry to improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Confirm purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of This compound?
- Answer :
- Parameter Screening : Vary solvents (DMF vs. DMSO), catalysts (e.g., DMAP), and reaction times. Use Design of Experiments (DoE) to identify critical factors.
- Impurity Analysis : LC-MS detects side products (e.g., unreacted intermediates). Adjust protecting groups or activate carboxylates to suppress by-products .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like elastase). Validate force fields (e.g., OPLS-AA) for imidazole-acetamide systems .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. Compare with similar compounds (e.g., N-(2-chloro-4-methylphenyl)-2-...acetamide) for structure-activity relationships .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Answer :
- Experimental Validation : Re-test in vitro using standardized assays (e.g., enzyme inhibition with IC measurements). Control variables like solvent polarity (DMSO concentration) .
- Revisiting Models : Check docking parameters (e.g., protonation states of imidazole nitrogens) and solvation effects. Compare with crystallographic data (e.g., hydrogen bonds in SHELXL-refined structures) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Answer :
- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via LC-MS for hydrolysis products (e.g., free acetamide or imidazole fragments).
- Mutagenicity Screening : Use Ames test strains (e.g., Salmonella typhimurium) to evaluate by-products (e.g., N-(3,4-dihydroxyphenyl)acetamide) identified in oxidative degradation pathways .
Data Analysis and Interpretation
Q. How can researchers analyze conflicting crystallographic data (e.g., bond length discrepancies) in structural reports?
- Answer :
- Refinement Checks : Re-process raw diffraction data in SHELXL. Validate thermal displacement parameters (ADPs) and occupancy rates for disordered atoms .
- Comparative Analysis : Cross-reference with analogous structures (e.g., N-(4-fluorophenyl-imidazolyl)acetamide) in the Cambridge Structural Database (CSD) .
Q. What statistical approaches validate the reproducibility of biological assays involving this compound?
- Answer :
- Inter-laboratory Studies : Share samples with independent labs to test IC consistency. Use Bland-Altman plots to assess agreement.
- Dose-Response Curves : Fit data to Hill equations (4-parameter logistic model) with tools like GraphPad Prism. Report 95% confidence intervals .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
